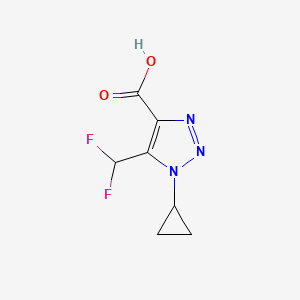
5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical of interest due to its unique structure and potential applications in various scientific fields. This compound consists of a benzamide core substituted with bromine, chlorine, and a thiadiazole ring system bearing an isopropylthio group. The presence of these diverse functional groups makes this compound an intriguing subject for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves several key steps:
Bromination and Chlorination: : The initial step involves the introduction of bromine and chlorine atoms to a benzene ring, typically via electrophilic substitution reactions. Common reagents include bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Formation of Thiadiazole Ring: : The introduction of the thiadiazole moiety is achieved through a cyclization reaction. This often involves the reaction of a hydrazine derivative with a thiocarbonyl compound, forming the 1,3,4-thiadiazole ring.
Isopropylthio Substitution: : The isopropylthio group is introduced via nucleophilic substitution. Isopropylthiolate (iPrS-) can be used to react with a suitable leaving group on the thiadiazole ring, typically under mild conditions.
Amidation: : The final step involves forming the benzamide linkage. This can be achieved by reacting the substituted benzoyl chloride with the substituted thiadiazole amine in the presence of a base like triethylamine (Et3N) to yield the final product.
Industrial Production Methods
Scaling up the production of this compound for industrial applications would require optimization of the synthetic route to ensure cost-effectiveness and safety. Continuous flow reactions, automation, and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thiadiazole moiety can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Selective reduction of the benzamide functional group to the corresponding amine could be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The halogen atoms on the benzene ring can be replaced with other substituents through nucleophilic aromatic substitution, using reagents such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (mCPBA) for the oxidation of sulfur atoms.
Reduction: : LiAlH4 is frequently used for reducing amides.
Substitution: : NaOMe or potassium tert-butoxide (t-BuOK) are typical bases used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary amines.
Substitution: : Derivatives with different substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide finds applications in various scientific research fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for potential bioactive properties, such as antimicrobial or anticancer activities.
Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action for 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is dependent on its specific application. In biological systems, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms and a thiadiazole ring can enhance binding affinity to molecular targets through halogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the bromine atom but has a similar structure.
5-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Missing the chlorine atom.
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks both bromine and chlorine atoms.
Uniqueness
The unique combination of bromine and chlorine atoms, along with the thiadiazole ring system and isopropylthio group, gives 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide distinct physicochemical properties
Conclusion
This compound is a chemically intriguing compound with diverse applications in science and industry Its unique structure and reactivity make it a valuable subject for synthetic chemists, biologists, and industrial researchers
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3OS2/c1-6(2)19-12-17-16-11(20-12)15-10(18)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCFLXIHGUTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)

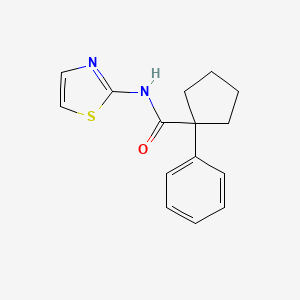
![3-(4-Methylphenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2866722.png)
![8-(2-Fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2866723.png)
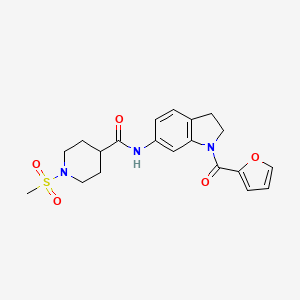
![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-1-[(morpholin-4-yl)methyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2866727.png)
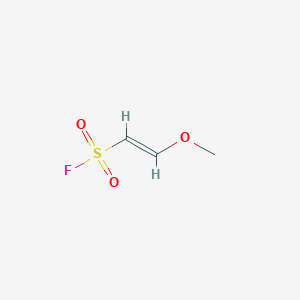
![4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2866730.png)
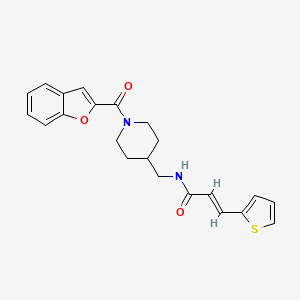
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/new.no-structure.jpg)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
![2,3,4-trimethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2866737.png)
